

Application Notes and Protocols for GSK256073 in Metabolic Research

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Compound of Interest

Compound Name: GSK256073

Cat. No.: B607794

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Introduction

GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxy-carboxylic acid receptor 2 (HCA2).[1][2] GPR109A is the receptor for niacin, a long-used therapeutic for dyslipidemia.[2] Unlike niacin, which is associated with significant flushing, **GSK256073** was developed as a non-flushing agonist to investigate the specific metabolic effects mediated by GPR109A activation.[2][3] These notes provide a comprehensive overview of the application of **GSK256073** in metabolic research, focusing on its mechanism of action, effects on glucose and lipid metabolism, and detailed experimental protocols.

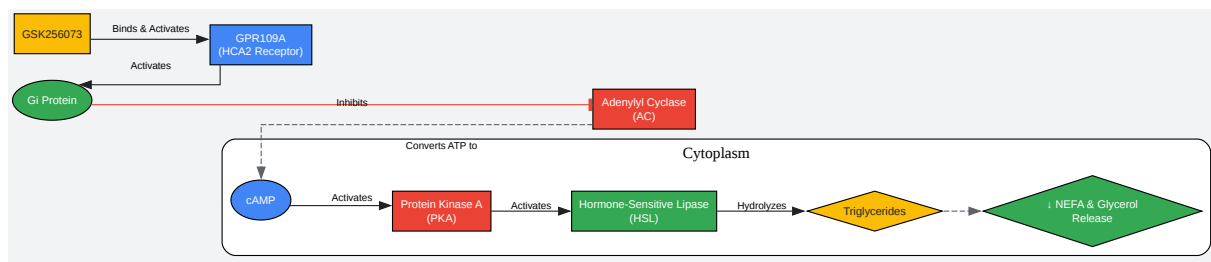
Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

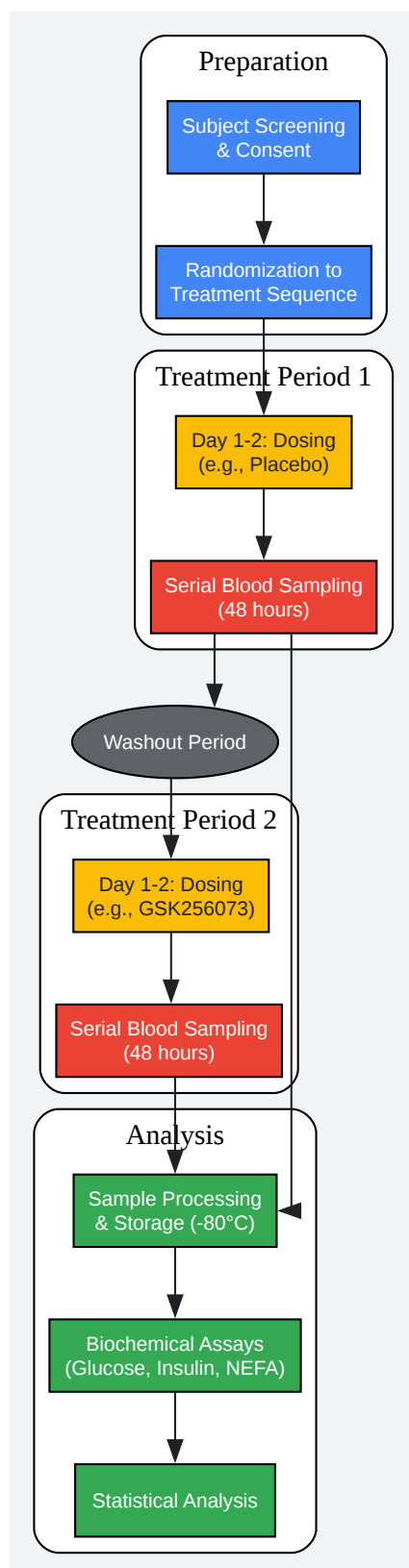
GSK256073 exerts its primary metabolic effects by activating GPR109A, which is highly expressed on the surface of adipocytes.[4] The activation of this receptor initiates a signaling cascade that results in the potent inhibition of lipolysis, the process of breaking down stored triglycerides into non-esterified fatty acids (NEFA) and glycerol.

The key steps in the signaling pathway are as follows:

- Receptor Activation: **GSK256073** binds to and activates the GPR109A receptor on adipocytes.[\[4\]](#)
- G-protein Signaling: The activated receptor engages an inhibitory G-protein (Gi).[\[4\]](#)
- Adenylyl Cyclase Inhibition: The Gi protein inhibits the activity of the enzyme adenylyl cyclase (AC).[\[4\]](#)
- cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[\[4\]](#)
- PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[\[4\]](#)
- Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating key lipolytic enzymes like hormone-sensitive lipase (HSL) and the lipid droplet-associated protein perilipin. Reduced PKA activity prevents this activation, thereby blocking the breakdown of triglycerides.[\[4\]](#)

This cascade leads to a significant and rapid reduction in the release of NEFA and glycerol from adipose tissue into the bloodstream.[\[1\]](#)





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References

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